molecular formula C22H19N3O4S2 B2420898 Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate CAS No. 391896-44-9

Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate

Cat. No.: B2420898
CAS No.: 391896-44-9
M. Wt: 453.53
InChI Key: SENFGRRWBHCFSS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 2-(2-(3-(4-benzoylbenzoyl)thioureido)thiazol-4-yl)acetate and similar compounds have been synthesized for various applications, focusing on the synthesis of novel compounds through different reaction methods. Nassiri and Forough (2020) detailed a synthesis process for related compounds, emphasizing the confirmation of structures using spectroscopic techniques such as NMR, IR, and mass spectroscopy (Nassiri & Forough, 2020).
  • Additionally, El Foujji et al. (2020) reported on the synthesis, molecular structure, and spectroscopic characterization of a similar compound, highlighting the stability of the molecule above certain temperatures and the importance of quantum chemical parameters obtained under DFT calculations (El Foujji et al., 2020).

Chemical Reactivity and Synthesis of Derivatives

  • Researchers have explored the reactivity of this compound and its derivatives with various reagents, leading to the synthesis of a wide range of compounds. For example, Tverdokhlebov et al. (2005) demonstrated the reaction of similar compounds with substituted benzaldehydes and the synthesis of pyrrolothiazoles, shedding light on the versatility of these compounds in creating diverse molecular structures (Tverdokhlebov et al., 2005).

Biological Evaluation and Antimicrobial Activities

  • Some studies have focused on the biological evaluation of these compounds. For instance, Al-Talib et al. (2016) synthesized a series of hydrazide derivatives related to this compound and evaluated their in vitro antibacterial activity, although no significant activity was witnessed in that particular study (Al-Talib et al., 2016).

Properties

IUPAC Name

ethyl 2-[2-[(4-benzoylbenzoyl)carbamothioylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-2-29-18(26)12-17-13-31-22(23-17)25-21(30)24-20(28)16-10-8-15(9-11-16)19(27)14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H2,23,24,25,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENFGRRWBHCFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=S)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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